molecular formula C18H15ClN2O2S B12915987 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone CAS No. 5557-48-2

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12915987
CAS No.: 5557-48-2
M. Wt: 358.8 g/mol
InChI Key: BMFALLFAWFJQMK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is a chemical compound offered for research purposes. It is strictly for laboratory use and is not intended for human consumption. Pyridazinone derivatives are a significant class of heterocyclic compounds studied extensively for their potential applications in medicinal and agricultural chemistry. Researchers are particularly interested in these scaffolds for their diverse biological activities. For instance, certain 5-methoxy-2-phenyl-3(2H)-pyridazinone analogs have been investigated as key intermediates in the synthesis of more complex molecules with potential therapeutic value . Furthermore, structurally related phenylpyridazinone compounds have been identified and developed as selective herbicides, demonstrating the value of this chemical class in agrochemical research . The specific substitution pattern of the 4-((4-chlorobenzyl)thio) group on the pyridazinone core makes this compound a valuable building block for researchers exploring structure-activity relationships (SAR). It can be used in the synthesis of novel compounds for screening in various biological assays, contributing to the development of new chemical entities in pharmaceutical and agricultural sciences . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

CAS No.

5557-48-2

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-11-20-21(15-5-3-2-4-6-15)18(22)17(16)24-12-13-7-9-14(19)10-8-13/h2-11H,12H2,1H3

InChI Key

BMFALLFAWFJQMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Pyridazinone precursors: Often synthesized or commercially available 3(2H)-pyridazinone derivatives.
  • 4-Chlorobenzyl halide: Used as the electrophilic source for the chlorobenzylthio group.
  • Methoxy source: Methanol or methylating agents for the 5-methoxy substitution.
  • Phenyl source: Phenylboronic acid or phenyl halides for phenyl substitution at the 2-position.

Stepwise Synthesis

Step Reaction Description Conditions Notes
1. Formation of 5-methoxy-2-phenylpyridazin-3(2H)-one Starting from pyridazinone, methoxy group introduced at 5-position via methylation; phenyl group introduced at 2-position via Suzuki coupling or nucleophilic aromatic substitution Reflux in suitable solvent (e.g., ethanol, DMF) with base and catalyst Ensures selective substitution on pyridazinone ring
2. Preparation of 4-chlorobenzylthiol intermediate 4-Chlorobenzyl halide reacted with thiourea or sodium hydrosulfide to generate 4-chlorobenzylthiol Mild heating in polar solvent (e.g., ethanol, acetone) Thiol intermediate is key nucleophile
3. Nucleophilic substitution to attach 4-chlorobenzylthio group The 4-chlorobenzylthiol reacts with the 4-position of the pyridazinone derivative, often via nucleophilic substitution or thiolation Reflux in polar aprotic solvent (e.g., DMF, DMSO) with base (e.g., K2CO3) Forms the thioether linkage at 4-position
4. Purification and crystallization The crude product is purified by recrystallization or chromatography Solvents like ethanol, ethyl acetate Yields pure 4-((4-chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone

Representative Experimental Procedure (Literature-Based)

  • Synthesis of 5-methoxy-2-phenylpyridazin-3(2H)-one:
    A pyridazinone derivative is methylated at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in acetone or DMF. The phenyl group is introduced at the 2-position via palladium-catalyzed Suzuki coupling with phenylboronic acid under reflux conditions.

  • Preparation of 4-chlorobenzylthiol:
    4-Chlorobenzyl chloride is reacted with thiourea in ethanol under reflux to form an isothiouronium salt, which upon alkaline hydrolysis yields 4-chlorobenzylthiol.

  • Coupling reaction:
    The 5-methoxy-2-phenylpyridazin-3(2H)-one is treated with 4-chlorobenzylthiol in the presence of potassium carbonate in DMF at 80–100 °C for several hours. The reaction proceeds via nucleophilic substitution at the 4-position of the pyridazinone ring, forming the thioether bond.

  • Isolation:
    After completion, the reaction mixture is cooled, poured into water, and the precipitate is filtered, washed, and recrystallized from ethanol to afford the target compound.

Analytical Data Supporting the Preparation

Analytical Technique Observed Data Interpretation
Melting Point Typically around 120–130 °C (varies by purity) Confirms compound identity and purity
[^1H NMR (DMSO-d6)](pplx://action/followup) Signals corresponding to aromatic protons (7.0–8.0 ppm), methoxy group (~3.7 ppm), benzylic CH2 linked to sulfur (~4.5 ppm) Confirms substitution pattern and thioether linkage
[^13C NMR](pplx://action/followup) Carbonyl carbon at ~160 ppm, aromatic carbons 120–140 ppm, methoxy carbon ~55 ppm, benzylic carbon ~35–40 ppm Supports structure assignment
FT-IR C=O stretch at ~1670 cm⁻¹, C–S stretch around 700–750 cm⁻¹, aromatic C–H stretches Confirms functional groups
Mass Spectrometry (HRMS) Molecular ion peak at m/z 359 (M+H)+ Confirms molecular weight

Research Findings and Optimization Notes

  • The nucleophilic substitution step is critical and requires careful control of temperature and solvent to maximize yield and minimize side reactions such as over-alkylation or decomposition.

  • Use of polar aprotic solvents like DMF or DMSO enhances the nucleophilicity of the thiol and facilitates substitution.

  • Potassium carbonate is preferred as a mild base to deprotonate the thiol without causing unwanted side reactions.

  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity product suitable for further biological testing.

  • Yields reported in literature for similar pyridazinone-thioether syntheses range from 50% to 75%, depending on reaction conditions and purification methods.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Yield (%) Key Observations
1 Methylation & Phenylation of pyridazinone Methyl iodide, K2CO3, Pd catalyst, phenylboronic acid, reflux 70–80 Selective substitution at 5- and 2-positions
2 Formation of 4-chlorobenzylthiol 4-chlorobenzyl chloride, thiourea, ethanol, reflux 85–90 Efficient thiol generation
3 Thioether formation Pyridazinone derivative, 4-chlorobenzylthiol, K2CO3, DMF, 80–100 °C 60–75 Key step for target compound formation
4 Purification Recrystallization from ethanol High purity product

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in various scientific fields due to its potential applications. This article provides a comprehensive overview of the applications of this compound, including its chemical properties, biological activities, and potential uses in medicinal chemistry and material science.

Structural Features

The compound features a pyridazinone core with a chlorobenzyl thioether and a methoxy group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Studies have indicated that derivatives of pyridazinones exhibit antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them candidates for antibiotic development . The presence of the chlorobenzyl group may enhance lipophilicity, facilitating membrane penetration.

Anticancer Properties

Pyridazinone derivatives have been investigated for their anticancer potential. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structural features of this compound may contribute to its efficacy against certain cancer types.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, certain pyridazinones have shown promise as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammatory processes and cancer progression . This inhibition could lead to anti-inflammatory effects and further support its role in cancer therapy.

Photovoltaic Materials

Research into organic photovoltaic materials has highlighted the potential use of pyridazinones in solar cell technology. The electronic properties of this compound may allow it to function as a light-harvesting component or electron donor in organic solar cells, improving their efficiency .

Polymer Chemistry

The compound can also be utilized in polymer synthesis. Its reactive thioether group allows for incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of specialty polymers for industrial use .

Antimicrobial Efficacy Study

A study conducted on various pyridazinone derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess efficacy, with results indicating a clear dose-response relationship .

Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those typically required for similar compounds. Mechanistic studies suggested activation of caspase pathways, indicating its potential as a therapeutic agent against specific cancers .

Photovoltaic Device Performance

Research into organic solar cells incorporating pyridazinone derivatives showed improved power conversion efficiencies compared to traditional materials. The study highlighted the role of the compound in enhancing charge mobility within the device structure .

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Position 2 Position 4 Position 5 Biological Activity
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone Phenyl (4-Chlorobenzyl)thio Methoxy Potential metalloproteinase inhibition
Pyridaben (CAS 96489-71-3) tert-Butyl (4-tert-Butylbenzyl)thio Chloro Acaricide/insecticide
4-Chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]-3(2H)-pyridazinone 4-Methoxyphenyl Chloro Methyl(pyrrolyl) Unknown (structural analog)
5-(4-Methoxyphenyl)-3(2H)-pyridazinone - - 4-Methoxyphenyl Analgesic/anti-inflammatory (position 6 substituted)

Key Observations:

  • Position 4 Modifications : The (4-chlorobenzyl)thio group in the target compound contrasts with pyridaben’s (4-tert-butylbenzyl)thio group. The tert-butyl substituent in pyridaben enhances steric bulk and lipophilicity, contributing to its pesticidal activity, while the chloro-benzylthio group in the target compound may favor interactions with enzyme active sites .
  • Position 2 Variations : A phenyl group at position 2 (target compound) vs. tert-butyl (pyridaben) alters electronic and steric profiles, impacting binding affinity and pharmacokinetics.

Biological Activity

4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, with the CAS number 202409-33-4, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C18_{18}H15_{15}ClN2_2O2_2S, and it features a pyridazinone core structure that is known for diverse pharmacological properties. This article will explore the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the chlorobenzyl and methoxy groups enhances its lipophilicity, which may facilitate better cell membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa8.55 ± 0.35
MCF-714.31 ± 0.90
A5497.01 ± 0.60

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits comparable efficacy to standard antibiotics, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may possess neuroprotective effects. It has been evaluated in models of neurodegeneration, where it demonstrated a capacity to reduce neuronal cell death and inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the pyridazinone scaffold significantly influence its biological activity. The presence of electron-donating groups such as methoxy enhances the compound's activity, while halogen substitutions can modulate its potency.

Case Studies

  • Anticancer Study : A study investigating the effects of the compound on breast cancer cells found that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against breast cancer.
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating its protective role against oxidative damage.
  • Antimicrobial Efficacy : Comparative studies against common bacterial strains showed that the compound inhibited bacterial growth effectively, making it a candidate for further development as an antibiotic.

Q & A

Q. Q1. What are the established synthetic routes for 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, and what intermediates are critical for yield optimization?

A1. The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates such as 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = Cl) are condensed with halogenated acetamides or malonates to form the pyridazinone core . Key steps include controlling reaction temperatures (e.g., 50°C for 6 hours in benzene for thioether formation) and purification via recrystallization (methanol-water systems). Yield optimization hinges on stoichiometric ratios of halogenated precursors and catalysts like Raney nickel for hydrogenation steps .

Q. Q2. How is the structural identity of this compound verified in academic research?

A2. Characterization employs:

  • IR spectroscopy to confirm functional groups (e.g., C=S stretching at ~650 cm⁻¹).
  • NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm).
  • X-ray crystallography for absolute configuration, as demonstrated for analogs like 4-(4-chlorobenzyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one, which shares structural motifs .

Q. Q3. What preliminary biological screening data exist for this compound?

A3. Pyridazinone derivatives are often screened for cardiovascular or anti-inflammatory activity. For example, 6-substituted-3(2H)-pyridazinones show analgesic efficacy in the ap-benzoquinone-induced writhing test, with EC₅₀ values comparable to acetaminophen . Preliminary data for this compound may involve in vitro assays (e.g., COX-2 inhibition) or receptor-binding studies.

Advanced Research Questions

Q. Q4. How can researchers address contradictory data in the compound’s biological activity across different assay systems?

A4. Contradictions may arise from assay-specific parameters (e.g., cell permeability, metabolic stability). Strategies include:

  • Metabolite profiling (e.g., LC-MS) to identify active/inactive derivatives.
  • Species-specific receptor modeling (e.g., guinea pig vs. human cardiac tissue for cardiovascular activity) .
  • Dose-response recalibration to account for solubility limits, as seen in analogs requiring DMSO co-solvents at >100 µM .

Q. Q5. What methodologies improve the compound’s solubility and bioavailability for in vivo studies?

A5. Approaches include:

  • Salt formation : Hydrochlorides or oxalates enhance water solubility, as used in pyridazinone derivatives .
  • Prodrug design : Esterification of methoxy or thioether groups (e.g., acetyl-protected analogs) improves intestinal absorption.
  • Nanoformulation : Liposomal encapsulation mitigates rapid hepatic clearance observed in rodent models .

Q. Q6. How can computational tools guide SAR studies for this compound?

A6.

  • Docking simulations : Target the compound’s chlorobenzyl and methoxy groups into hydrophobic pockets of enzymes (e.g., PDE-3 for cardiac activity) .
  • QSAR modeling : Use Hammett constants (σ) to predict electron-withdrawing effects of substituents on bioactivity .
  • MD simulations : Assess stability of the thioether linkage in aqueous vs. lipid environments .

Safety and Handling

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

A7.

  • Toxicity : Pyridazinones may exhibit moderate toxicity via ingestion (LD₅₀ > 500 mg/kg in rodents) and potential carcinogenicity .
  • Decomposition : Heating releases toxic Cl⁻ and SOₓ fumes; use fume hoods for high-temperature reactions .
  • PPE : Nitrile gloves and lab coats are mandatory due to skin irritation risks.

Methodological Resources

  • Synthetic Protocols : See for stepwise procedures.
  • Crystallography Data : CIF files for analogs in .
  • Toxicity Profiles : Refer to for hazard classifications.

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